Scientific Field: Organic Chemistry
Application Summary: Sulfamoyl chloride is used in the synthesis of unsymmetrical N-arylsulfamides, which are found in various therapeutic agents, drugs, and bioactive compounds.
Methods of Application: The reaction was facilitated in MeOH in an open flask at room temperature.
Results or Outcomes: This method provides an efficient way to synthesize unsymmetrical N-arylsulfamides, which are important compounds in medicinal chemistry.
Application Summary: Sulfamoyl chloride is used in a silyl radical-mediated activation process that enables direct access to aliphatic sulfonamides from alkenes.
Methods of Application: This method uses inexpensive olefins, tris(trimethylsilyl)silane, and photocatalyst Eosin Y.
Results or Outcomes: This method provides a more efficient and less stringent way to obtain aliphatic sulfonamides from alkenes.
Application Summary: Sulfuric chloride is used as the source of the –SO2– group in a palladium-catalyzed three-component synthesis of sulfonamides.
Methods of Application: Suzuki–Miyaura coupling between the in situ generated sulfamoyl chlorides and boronic acids gives rise to diverse sulfonamides in moderate to high yields with excellent reaction selectivity.
Results or Outcomes: This method provides a way to synthesize diverse sulfonamides in moderate to high yields with excellent reaction selectivity.
Application Summary: Sulfamoyl chloride is used in the generation and precise control of sulfonyl radicals for the sulfonamidation or sulfonation of electron-deficient alkenes.
Methods of Application: This method uses dimethylsulfamoyl chloride for the generation of sulfamoyl and sulfonate radicals.
Results or Outcomes: This method provides a direct way to furnish alkylsulfonamides or sulfonates, which are of importance for the discovery of new bioactive molecules in medicinal research.
Application Summary: Sulfamoyl chloride is used in a method that provides easy access to aliphatic sulfonamides.
Methods of Application: This method uses visible light activation.
Results or Outcomes: This method provides a practical value for the late-stage functionalization of natural products or medicines.
Application Summary: Sulfamoyl chlorides can be easily activated by Cl-atom abstraction by a silyl radical with similar rates.
Methods of Application: This late-stage functionalization protocol generates molecules as complex as sulfonamide-containing cyclobutyl-spirooxindoles for direct use in medicinal chemistry.
Sulfamoyl chloride is an important chemical compound characterized by the presence of a sulfamoyl functional group attached to a chlorine atom. Its molecular formula is , and it is commonly used as a reagent in organic synthesis. The compound appears as a colorless to yellowish liquid and has a pungent odor, typical of many chlorinated compounds. Sulfamoyl chloride is highly reactive, particularly with amines, leading to the formation of various sulfamides, which are significant in medicinal chemistry.
Sulfamoyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe irritation to skin, eyes, and respiratory tract upon contact or inhalation.
Sulfamoyl chloride derivatives exhibit significant biological activity. Compounds derived from sulfamoyl chloride, particularly sulfamides, are well-known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, making them effective against various bacterial infections. Additionally, some derivatives have shown promise in treating conditions such as cancer and diabetes due to their ability to modulate biological pathways .
The synthesis of sulfamoyl chloride can be achieved through several methods:
Sulfamoyl chloride finds diverse applications across various fields:
Studies have indicated that sulfamoyl chloride interacts with various biological molecules, influencing their function and activity. For instance, its derivatives have been studied for their interactions with enzymes involved in metabolic pathways. Understanding these interactions is crucial for developing new drugs that target specific biological processes while minimizing side effects .
Sulfamoyl chloride shares similarities with several other compounds that contain sulfonamide or sulfamide groups. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Sulfanilamide | Sulfonamide | Known for its antibacterial properties; simpler structure than sulfamoyl chloride. |
| N-Arylsulfamide | Sulfamide | Derived from arylamines; used extensively in drug design. |
| Sulfamic Acid | Sulfonic Acid | A non-chlorinated analog; less reactive but useful in similar applications. |
| Chlorosulfonic Acid | Chlorinated Acid | A precursor for sulfamoyl chloride; more reactive due to multiple chlorine atoms. |
Sulfamoyl chloride stands out due to its reactivity and versatility in forming diverse chemical entities through its unique functional group structure.
Corrosive